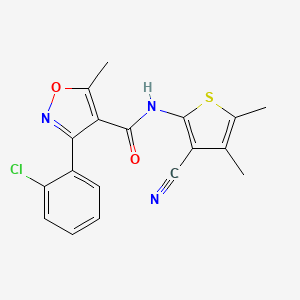![molecular formula C14H17N5O4 B14951156 N-{2,5-dimethoxy-4-[(2E)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B14951156.png)
N-{2,5-dimethoxy-4-[(2E)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-{2,5-DIMETHOXY-4-[2-(3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)HYDRAZINO]PHENYL}ACETAMIDE” is a synthetic organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-{2,5-DIMETHOXY-4-[2-(3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)HYDRAZINO]PHENYL}ACETAMIDE” typically involves multiple steps, starting with the preparation of the core phenyl and pyrazole structures. The key steps may include:
Formation of the Phenyl Core: The phenyl core can be synthesized through electrophilic aromatic substitution reactions, introducing methoxy groups at the 2 and 5 positions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed via cyclization reactions involving hydrazine derivatives and diketones.
Coupling Reactions: The phenyl and pyrazole components are then coupled using hydrazine linkers under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
“N-{2,5-DIMETHOXY-4-[2-(3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)HYDRAZINO]PHENYL}ACETAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the phenyl or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrazine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which “N-{2,5-DIMETHOXY-4-[2-(3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)HYDRAZINO]PHENYL}ACETAMIDE” exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
N-{2,5-DIMETHOXY-4-[2-(3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)HYDRAZINO]PHENYL}ACETAMIDE: shares similarities with other hydrazine and pyrazole derivatives, such as:
Uniqueness
The uniqueness of “N-{2,5-DIMETHOXY-4-[2-(3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)HYDRAZINO]PHENYL}ACETAMIDE” lies in its specific substitution pattern and the presence of both methoxy and hydrazine functional groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
分子式 |
C14H17N5O4 |
|---|---|
分子量 |
319.32 g/mol |
IUPAC名 |
N-[2,5-dimethoxy-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C14H17N5O4/c1-7-13(14(21)19-16-7)18-17-10-6-11(22-3)9(15-8(2)20)5-12(10)23-4/h5-6H,1-4H3,(H,15,20)(H2,16,19,21) |
InChIキー |
SRTJWSVNSORISJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NN1)N=NC2=C(C=C(C(=C2)OC)NC(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-tert-butylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B14951090.png)


![4-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol](/img/structure/B14951118.png)
![N-(4-Ethylphenyl)-N-({N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B14951121.png)
![N-(3-chlorophenyl)-3-[(2Z)-2-(4-methylbenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B14951129.png)
![ethyl {(3Z)-3-[2-({[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B14951130.png)
![4-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B14951138.png)
![4,6-dimethyl-1-{[(E)-(4-nitrophenyl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B14951144.png)

![N'-[(1E)-1-(pyridin-4-yl)ethylidene]furan-2-carbohydrazide](/img/structure/B14951154.png)


![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)benzenesulfonamide](/img/structure/B14951172.png)
